molecular formula C12H16O2 B7819322 6-Phenoxyhexan-2-one CAS No. 65851-20-9

6-Phenoxyhexan-2-one

Cat. No.: B7819322
CAS No.: 65851-20-9
M. Wt: 192.25 g/mol
InChI Key: DRGZQTLLSMWIME-UHFFFAOYSA-N
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Description

6-Phenoxyhexan-2-one is an organic compound with the molecular formula C12H16O2. It is characterized by a phenoxy group attached to a hexanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenoxyhexan-2-one can be synthesized through several methods. One common approach involves the reaction of phenol with a suitable hexanone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using advanced chemical reactors. The process is designed to maximize efficiency and minimize waste, adhering to stringent quality control standards to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyhexan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various catalysts and solvents, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyhexanoic acid, while reduction could produce phenoxyhexanol .

Scientific Research Applications

6-Phenoxyhexan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenoxyhexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group plays a crucial role in its reactivity and interactions with other molecules. Detailed studies have shown that it can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Phenoxyethanol: A related compound with similar structural features but different applications and properties.

    Phenoxypropanol: Another similar compound with distinct chemical and biological properties.

Uniqueness: 6-Phenoxyhexan-2-one stands out due to its unique combination of a phenoxy group and a hexanone chain, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

6-phenoxyhexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGZQTLLSMWIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528662
Record name 6-Phenoxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65851-20-9
Record name 6-Phenoxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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